5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide
CAS No.:
Cat. No.: VC14547146
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-21(2,3)15-6-8-17(9-7-15)25-14-18-10-11-19(26-18)20(24)23-16-5-4-12-22-13-16/h4-13H,14H2,1-3H3,(H,23,24) |
| Standard InChI Key | ADDHTLSQUNSMNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Introduction
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 350.41 g/mol. It is identified by the CAS number 834913-12-1 and has been studied for its potential pharmacological applications, particularly as a modulator of biological pathways such as lipid metabolism.
Synthesis
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide involves multiple steps, including:
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Formation of the furan carboxamide backbone.
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Attachment of the pyridinyl group via amide bond formation.
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Introduction of the tert-butylphenoxy moiety through nucleophilic substitution.
The reaction conditions, such as solvent selection (e.g., dichloromethane or DMF), temperature control, and catalysts (e.g., base or acid catalysts), are critical for optimizing yield and purity.
Mechanism of Action
Preliminary studies suggest that this compound interacts with specific biological targets such as:
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Liver X Receptors (LXRs): These nuclear receptors regulate cholesterol homeostasis and lipid metabolism.
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ATP-Binding Cassette (ABC) Transporters: These proteins play roles in lipid transport across membranes.
The compound is hypothesized to modulate lipid metabolism, making it a candidate for therapeutic exploration in metabolic disorders.
Applications in Pharmacology
Potential Uses:
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Metabolic Disorders: Its role as a lipid metabolism modulator positions it as a candidate for treating hyperlipidemia or related conditions.
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Medicinal Chemistry: The compound’s structure allows for further modifications to enhance its pharmacological activity or reduce potential toxicity.
Analytical Characterization
To ensure purity and confirm structural integrity, the compound can be characterized using:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR provide detailed insights into the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like carboxamide and phenoxy groups.
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Research Findings and Future Directions
While initial studies have shown promise, further research is needed to:
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Elucidate its precise molecular interactions with LXRs and ABC transporters.
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Explore its pharmacokinetics and safety profile in vivo.
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Investigate potential off-target effects or toxicity.
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